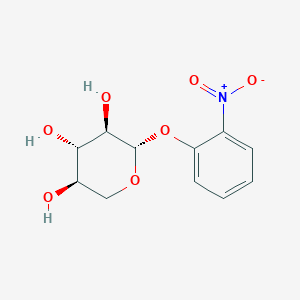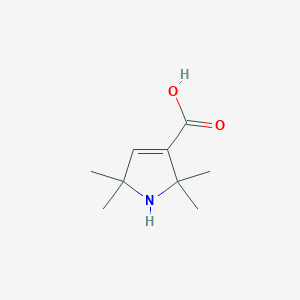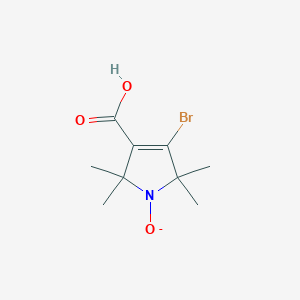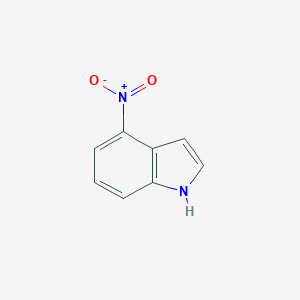
5-Bromonicotinonitrile
Descripción general
Descripción
5-Bromonicotinonitrile is an organic compound with the molecular formula C6H3BrN2 . It is a derivative of nicotinonitrile, where a bromine atom is substituted at the 5-position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Aplicaciones Científicas De Investigación
5-Bromonicotinonitrile is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Bromonicotinonitrile can be synthesized through several methods. One common laboratory synthesis involves the bromination of nicotinonitrile. For instance, a reaction involving 3-bromo-1-benzonitrile with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran, followed by treatment with N,N-dimethylformamide and subsequent reaction with ammonia and iodine , yields this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of bromine and nicotinonitrile under controlled conditions to ensure high yield and purity. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like or in polar aprotic solvents.
Addition: Reagents such as or .
Reduction: Catalysts like or .
Major Products
Substitution: Products like .
Addition: Products like .
Reduction: Products like .
Mecanismo De Acción
The mechanism of action of 5-Bromonicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group make it a versatile intermediate that can form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering receptor function. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-cyanopyridine
- 5-Bromo-3-cyanopyridine
- 5-Bromo-3-pyridinecarbonitrile
Uniqueness
5-Bromonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other brominated pyridines. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where precise functional group placement is crucial .
Propiedades
IUPAC Name |
5-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFFHWWIPOQCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353102 | |
| Record name | 5-bromonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35590-37-5 | |
| Record name | 5-bromonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
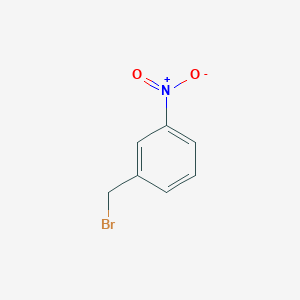

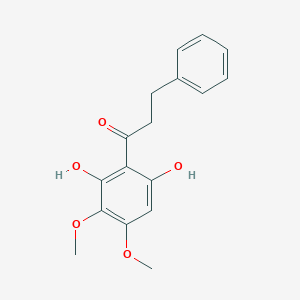
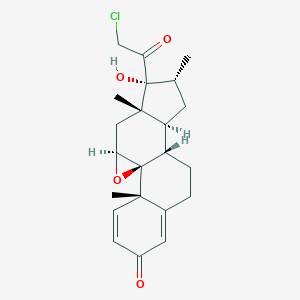
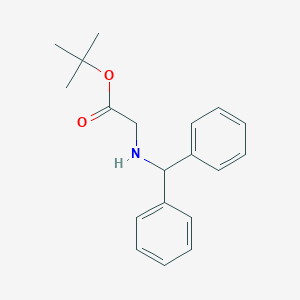
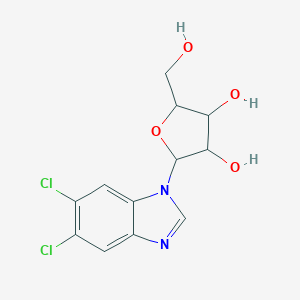
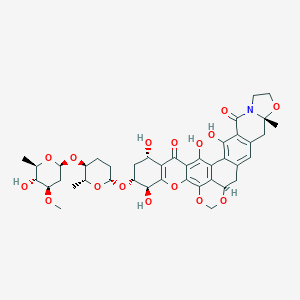

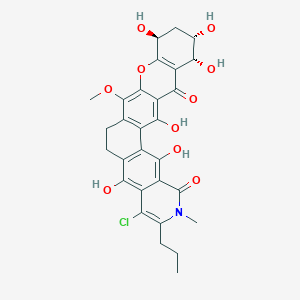
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B16719.png)
